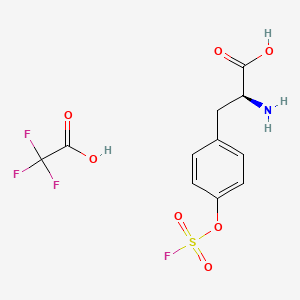
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid; trifluoroacetic acid is a compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and materials science
準備方法
The synthesis of (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps, starting from readily available precursorsThis method is favored due to its efficiency and the ability to produce sulfonyl fluorides in a concise manner .
Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as fluorosulfonyl benzoimidazolium triflate (FABI) salts. These reagents serve as synthetic equivalents of electrophilic fluorosulfonyl synthons, facilitating the formation of the desired fluorosulfonyl group under controlled conditions .
化学反応の分析
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse sulfonyl derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions, resulting in the formation of corresponding amine or imine derivatives.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid has found applications in various scientific research fields:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonyl fluorides.
Chemical Biology: The compound is used in the development of bioorthogonal chemistry techniques, enabling the selective labeling and modification of biomolecules.
Medicinal Chemistry: Its unique functional groups make it a valuable scaffold for the design of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s reactivity and stability make it suitable for the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modulation of receptor function . The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological targets.
類似化合物との比較
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can be compared with other sulfonyl fluorides and amino acids:
Sulfonyl Fluorides: Compounds such as sulfonyl chlorides and sulfonyl bromides share similar reactivity but differ in their leaving groups and reaction conditions.
The uniqueness of (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid lies in its ability to combine the reactivity of sulfonyl fluorides with the structural features of amino acids, making it a valuable compound for diverse applications.
特性
分子式 |
C11H11F4NO7S |
|---|---|
分子量 |
377.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H10FNO5S.C2HF3O2/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;3-2(4,5)1(6)7/h1-4,8H,5,11H2,(H,12,13);(H,6,7)/t8-;/m0./s1 |
InChIキー |
QMVAEWFEGAVCNU-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F.C(=O)(C(F)(F)F)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















